1,3-Dimethyl-2-imidazolidinone

Hydrolytic stability Alkaline hydrolysis Solvent degradation

DMI is the rational choice for base-promoted reactions where NMP and DMF fail due to alkaline hydrolysis. It provides a safer, low-toxicity alternative to HMPA and DMPU, and uniquely accelerates aryl bromide-to-iodide conversion. With NMP facing regulatory restrictions, DMI offers a future-proof, high-boiling polar aprotic solvent for scale-up and medicinal chemistry. Ensure process viability—procure DMI today.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 80-73-9
Cat. No. B1670677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2-imidazolidinone
CAS80-73-9
SynonymsEC 201-304-8;  Karbomos;  TsEM;  Rhonite 1; 
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCN1CCN(C1=O)C
InChIInChI=1S/C5H10N2O/c1-6-3-4-7(2)5(6)8/h3-4H2,1-2H3
InChIKeyCYSGHNMQYZDMIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-2-imidazolidinone (DMI) Procurement Guide: Physical Properties and Solvent Class Profile


1,3-Dimethyl-2-imidazolidinone (DMI, CAS 80-73-9), also known as N,N′-dimethylethyleneurea, is a high-boiling (bp 220–225°C at 754 mmHg), high-polarity aprotic solvent in the cyclic urea class [1]. It is characterized by a high dielectric constant of 37.6 at 25°C and a dipole moment of 4.05–4.09 D, which confer strong solvation effects and solubility for a wide range of inorganic and organic compounds [2]. DMI is a colorless, transparent liquid with a flash point of approximately 120°C, and it is fully miscible with water and most common organic solvents [3].

Why 1,3-Dimethyl-2-imidazolidinone (DMI) Cannot Be Directly Substituted by NMP, DMF, or DMPU


Despite being broadly categorized as polar aprotic solvents, DMI cannot be interchangeably substituted with N-methylpyrrolidone (NMP), N,N-dimethylformamide (DMF), or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) in many critical applications. This is because DMI exhibits unique combinations of alkaline hydrolysis resistance, lower toxicity profiles, and distinct reaction acceleration effects that are not collectively present in its comparators [1]. For example, while DMF decomposes in the presence of strong bases, DMI remains stable, enabling a wider operational window for nucleophilic substitution reactions under basic conditions [2]. The following quantitative evidence details the specific dimensions where DMI provides verifiable differentiation, which directly impacts the feasibility, safety, and economic efficiency of chemical processes [3].

Quantitative Evidence for Selecting 1,3-Dimethyl-2-imidazolidinone (DMI) over NMP, DMF, and DMPU


Hydrolytic Stability of DMI vs. NMP Under Alkaline Conditions

DMI exhibits significantly higher resistance to alkaline hydrolysis compared to NMP. While NMP undergoes substantial decomposition under alkaline conditions, DMI remains stable due to its cyclic urea structure, which reduces the electrophilicity of the carbonyl carbon [1].

Hydrolytic stability Alkaline hydrolysis Solvent degradation

Toxicological Profile: DMI as a Safer Alternative to HMPA and DMPU

DMI was evaluated as a replacement for the carcinogenic solvent hexamethylphosphoramide (HMPA) in the synthesis of insect sex pheromones. The study concluded that DMI carries a lower potential toxicological risk than both HMPA and its close analog DMPU, making it the safer choice for large-scale synthetic processes [1].

Toxicology Solvent safety Carcinogenicity

Reaction Acceleration and Expanded Scope in Aromatic Finkelstein Iodination

In the aromatic Finkelstein iodination (AFI) reaction, DMI acts not only as a solvent but as a superior reaction medium that accelerates the reaction rate and enables the synthesis of products that were previously unattainable using other solvents like DMF or HMPA [1].

Aromatic Finkelstein iodination Reaction kinetics Synthetic methodology

Enhanced Solvation and Polarity Compared to Standard Aprotic Solvents

DMI exhibits a high dielectric constant (37.6 F/m at 25°C, 1 MHz) and dipole moment (4.05–4.09 D), which are significantly higher than many common aprotic solvents like ethyl acetate (dielectric constant ~6) and tetrahydrofuran (dielectric constant ~7.6). These properties correlate with a high solvation effect, particularly effective for promoting anionic nucleophilic reactions through the solvation of cations [1][2].

Solvation power Dielectric constant Dipole moment

Regulatory and Toxicity Comparison of DMI vs. NMP

While NMP is a low-volatility solvent, it has been identified as having potential reproductive toxicity, leading to usage restrictions in various applications in the United States and Europe [1]. In contrast, DMI has no reported reproductive toxicity and has been successfully used to replace the highly carcinogenic HMPA, positioning it as a more future-proof and regulation-compliant choice [2].

Regulatory compliance Reproductive toxicity Solvent restriction

Stability in Strongly Acidic and Alkaline Environments

Unlike general aprotic polar solvents which may degrade under extreme pH, DMI exhibits exceptional thermal and chemical stability in the presence of strong acids and bases. It does not decompose rapidly and aqueous solutions of DMI are not hydrolyzed [1]. This is attributed to its stable five-membered cyclic urea structure, which reduces the carbonyl's susceptibility to nucleophilic attack [2].

Chemical stability Acid resistance Alkali resistance

Target Applications for 1,3-Dimethyl-2-imidazolidinone (DMI) Based on Verifiable Advantages


Synthesis Under Strong Alkaline Conditions

DMI is the preferred solvent for reactions that require the presence of strong bases, such as KOH or NaOH. As detailed in Section 3, DMI does not undergo the rapid alkaline hydrolysis observed with NMP (which decomposes 50–70% in 8h with 4% NaOH) and DMF, ensuring solvent integrity and consistent reaction performance [1]. This makes it ideal for base-promoted nucleophilic substitutions, alkylations, and eliminations.

Replacement for HMPA and DMPU in Scale-Up Synthesis

For processes historically reliant on HMPA, DMI provides a functionally comparable but significantly safer alternative. Its lower toxicological risk compared to both HMPA and DMPU, as established in comparative studies, makes it the rational choice for scaling up reactions like the alkylation of terminal acetylenes, improving worker safety and simplifying waste handling [2].

Challenging Aromatic Finkelstein Iodination (AFI) Reactions

When a synthetic route requires the conversion of aryl bromides to aryl iodides, DMI offers a distinct advantage. Research demonstrates that DMI not only accelerates the reaction rate in AFI but can also enable the synthesis of products that are otherwise inaccessible using standard solvents like DMF or HMPA [3]. This is a critical differentiator for accessing complex molecular architectures or advancing medicinal chemistry programs.

Processes Requiring Long-Term Regulatory and Supply Chain Stability

In industries where solvent selection is subject to evolving environmental and safety regulations, DMI provides a more future-proof option compared to NMP. As NMP faces increasing restrictions due to concerns over reproductive toxicity, DMI, with its cleaner toxicological profile and established track record of replacing hazardous solvents, offers a lower-risk path for long-term process development and manufacturing [4].

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